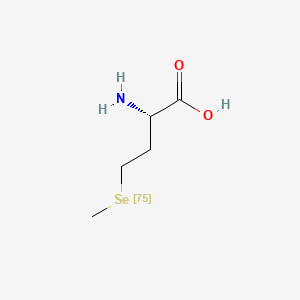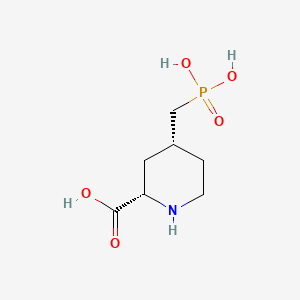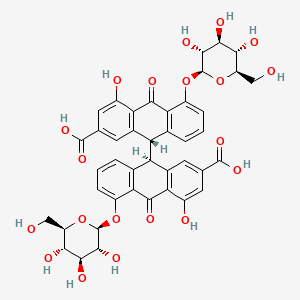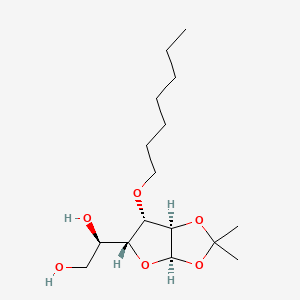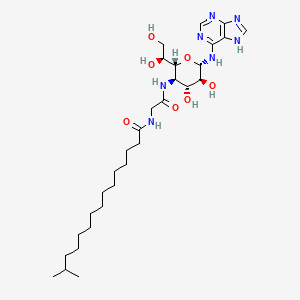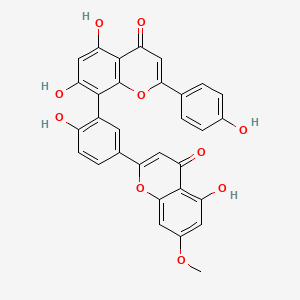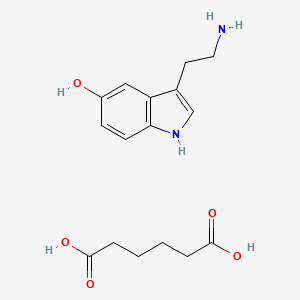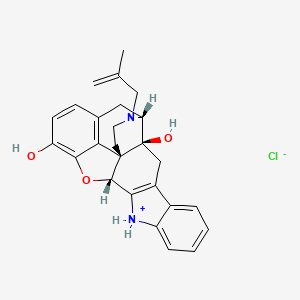
SDM25N hydrochloride
Descripción general
Descripción
SDM25N hydrochloride is a highly selective non-peptide δ receptor antagonist . It has a molecular formula of C26H26N2O3·HCl and a molecular weight of 450.96 . It is not intended for therapeutic purposes and cannot be sold to patients .
Molecular Structure Analysis
The IUPAC name for SDM25N hydrochloride is (1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
SDM25N hydrochloride appears as an off-white solid . It is soluble to 10 mM in water and to 100 mM in DMSO . It should be stored at 4°C .Aplicaciones Científicas De Investigación
Photocatalytic Degradation of Sulfonamides
Research has investigated the use of SDM (Sulfadimethoxine) in photocatalytic degradation processes. A study by Guo et al. (2012) explored the degradation of SDM and related sulfonamides in water suspensions exposed to solar light irradiation, using mesoporous TiO2 microspheres. This approach proved more effective than traditional catalysts, demonstrating the potential of SDM in enhancing photocatalytic degradation of environmental contaminants (Guo et al., 2012).
Role in Polymer and Material Science
SDM has applications in polymer and material science. For instance, a novel hydrogel was developed by copolymerization of SDM with N-vinyl-pyrrolidone (NVP), as reported by Guo et al. (2007). This hydrogel demonstrated strong pH sensitivity and good swelling reversibility, making it useful in drug delivery systems and other biomedical applications (Guo et al., 2007).
Environmental Impact Studies
SDM's impact on the environment has also been studied. For example, the effects of a dispersant containing SDM on the sorption dynamics of hydrocarbons in marine sediments were evaluated by Perez Calderon et al. (2018). Their findings highlight how SDM-containing dispersants affect the behavior of pollutants in marine environments near hydrocarbon exploration areas (Perez Calderon et al., 2018).
Photodegradation in Aquaculture Waters
The photodegradation of SDM in aquaculture waters was studied by Guerard et al. (2009). They found that dissolved organic matter from eutrophic water bodies can act as a photosensitizer for SDM, leading to its rapid phototransformation. This research is crucial for understanding the fate of antibiotics like SDM in aquatic environments (Guerard et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3.ClH/c1-14(2)13-28-10-9-25-21-15-7-8-19(29)23(21)31-24(25)22-17(12-26(25,30)20(28)11-15)16-5-3-4-6-18(16)27-22;/h3-8,20,24,27,29-30H,1,9-13H2,2H3;1H/t20?,24-,25-,26+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLCUVACGPLGAX-XXCZMEBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN1CC[C@]23[C@@H]4C5=C(C[C@]2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 90479789 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



